molecular formula C13H16F3N3S B14194801 Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- CAS No. 832099-00-0

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-

Cat. No.: B14194801
CAS No.: 832099-00-0
M. Wt: 303.35 g/mol
InChI Key: IBQHVBKSWWWJHO-UHFFFAOYSA-N
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Description

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(1-piperidinyl)-3-(trifluoromethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors and signaling pathways, affecting various biological processes. Molecular docking studies have shown that this compound can bind to specific residues in target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- stands out due to its unique combination of the piperidinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This compound’s ability to form stable complexes with various molecular targets makes it a valuable tool in scientific research and industrial applications .

Properties

CAS No.

832099-00-0

Molecular Formula

C13H16F3N3S

Molecular Weight

303.35 g/mol

IUPAC Name

[4-piperidin-1-yl-3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C13H16F3N3S/c14-13(15,16)10-8-9(18-12(17)20)4-5-11(10)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7H2,(H3,17,18,20)

InChI Key

IBQHVBKSWWWJHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)N)C(F)(F)F

Origin of Product

United States

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